molecular formula C20H22FNO4 B6099601 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine

4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine

Cat. No. B6099601
M. Wt: 359.4 g/mol
InChI Key: ONBUCGIHAZHMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells can lead to the selective elimination of cancer cells, making it an attractive therapeutic strategy.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is its high potency against cancer cells. This compound exhibits significant cytotoxicity against various cancer cell lines at low concentrations, making it an attractive candidate for further development as an anticancer drug. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the research on 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine. One of the primary directions is the further investigation of its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential as an anticancer agent, and studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine involves the reaction of 3,4-dimethoxybenzoyl chloride and 3-fluorobenzylamine in the presence of morpholine. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-18-7-6-15(12-19(18)25-2)20(23)22-8-9-26-17(13-22)11-14-4-3-5-16(21)10-14/h3-7,10,12,17H,8-9,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUCGIHAZHMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.